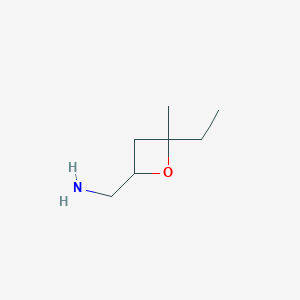
Lithium ((2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl hydrogen triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-2’-deoxyadenosine-5’-triphosphate, lithium salt, 100mM solution is a modified nucleotide analog. This compound is a derivative of adenosine triphosphate (ATP) where the 2’-hydroxyl group on the ribose sugar is replaced by a fluorine atom. This modification enhances the stability and resistance of the compound to enzymatic degradation, making it valuable in various biochemical and molecular biology applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-fluoro-2’-deoxyadenosine-5’-triphosphate involves multiple steps, starting from the appropriate nucleoside precursor. The fluorination at the 2’ position is typically achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents. The triphosphate group is then introduced using phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
2’-Fluoro-2’-deoxyadenosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be transferred or removed under enzymatic conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST)
Phosphorylating Agents: Phosphorus oxychloride (POCl3)
Enzymes: Kinases and phosphatases for phosphorylation and dephosphorylation reactions.
Major Products
The major products formed from these reactions include various phosphorylated intermediates and derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2’-Fluoro-2’-deoxyadenosine-5’-triphosphate is widely used in scientific research, including:
Chemistry: As a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: In DNA sequencing and amplification techniques such as PCR and real-time PCR.
Medicine: As a potential therapeutic agent in antiviral and anticancer research.
Industry: In the development of diagnostic assays and molecular biology kits.
Mecanismo De Acción
The mechanism of action of 2’-fluoro-2’-deoxyadenosine-5’-triphosphate involves its incorporation into DNA or RNA by polymerases. The fluorine substitution at the 2’ position enhances the compound’s resistance to enzymatic degradation, allowing it to act as a chain terminator in nucleic acid synthesis. This property is exploited in various molecular biology techniques to study DNA and RNA synthesis and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate
- 2’-Fluoro-2’-deoxycytidine-5’-triphosphate
- 2’-Fluoro-2’-deoxyuridine-5’-triphosphate
Uniqueness
2’-Fluoro-2’-deoxyadenosine-5’-triphosphate is unique due to its specific modification at the 2’ position with a fluorine atom, which provides enhanced stability and resistance to degradation. This makes it particularly useful in applications requiring high fidelity and stability, such as DNA sequencing and amplification .
Propiedades
Fórmula molecular |
C10H12FLi3N5O12P3 |
|---|---|
Peso molecular |
527.1 g/mol |
Nombre IUPAC |
trilithium;[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O12P3.3Li/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16;;;/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;/q;3*+1/p-3/t4-,5-,7-,10-;;;/m1.../s1 |
Clave InChI |
VWPBTGUPEYHZTB-PUOVIKMVSA-K |
SMILES isomérico |
[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)F)N |
SMILES canónico |
[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-(((S)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048963.png)



![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B14049005.png)
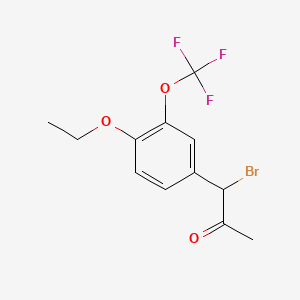
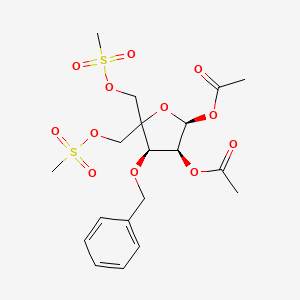

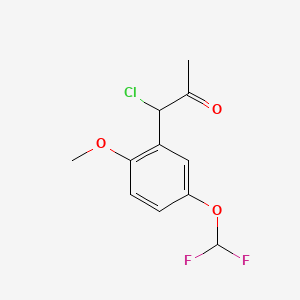
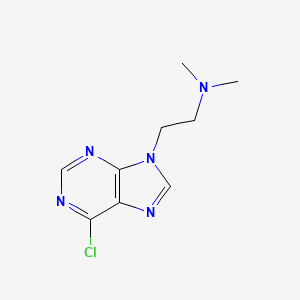
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)

